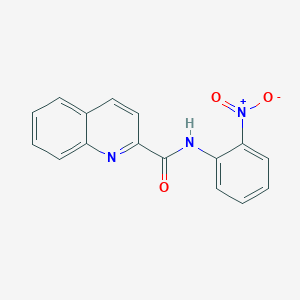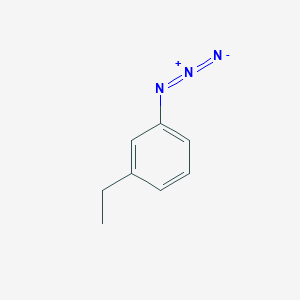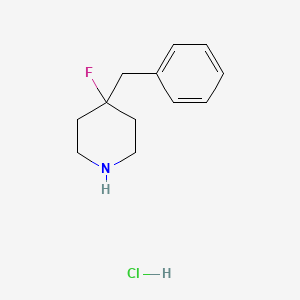![molecular formula C19H16F4N2O B2374656 5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008495-00-8](/img/structure/B2374656.png)
5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a compound with the molecular formula C19H16F4N2O . It is a derivative of pyrrolo[1,2-a]quinoxalin-4(5H)-one, which has been shown to have great BTK inhibition potency .
Synthesis Analysis
The synthesis of quinoxalinones and their derivatives has been a topic of interest in recent years . An efficient synthesis of a variety of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found on databases like PubChem . These properties include its molecular formula, structure, and more.
Applications De Recherche Scientifique
Anticancer Activity
This compound and its analogues have been extensively studied for their anticancer properties. For instance, studies have shown that similar compounds exhibit potent anticancer activity against various cancer cell lines, including breast cancer and ovarian cancer. These compounds function as effective inhibitors of cell growth and proliferation, inducing apoptosis and causing cell cycle arrest. Notably, one analogue, FBA-TPQ, was highlighted for its significant anticancer activity against human ovarian cancer cells, with minimal toxicity to non-tumorigenic cells, suggesting its potential as a therapeutic agent for ovarian cancer (Chen et al., 2011). Additionally, the compound has been investigated for its efficacy, safety, and pharmacokinetics in models of human pancreatic cancer, showing promise as a potential therapeutic agent for this type of cancer as well (Xiangrong Zhang et al., 2012).
Binding to Receptors
Research also indicates that derivatives of this compound exhibit high affinity for certain receptors, such as the GABAA/benzodiazepine receptor. This suggests potential applications in the treatment of disorders related to these receptors (Tenbrink et al., 1994).
Multifunctional Drug Candidate for Neuropsychiatric and Neurological Disorders
A tetracyclic quinoxaline derivative, closely related to the compound , has been identified as a potent multifunctional drug candidate. It shows strong binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, indicating potential utility in the treatment of neuropsychiatric and neurological disorders (Peng Li et al., 2014).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
Some analogues of this compound have been synthesized and tested for their ability to relax aortic smooth muscle and their antihypertensive activity, suggesting potential applications in cardiovascular therapies (Abou-Gharbia et al., 1984).
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold, to which this compound belongs, is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O/c20-14-4-1-3-12(9-14)11-25-17-10-13(19(21,22)23)6-7-15(17)24-8-2-5-16(24)18(25)26/h1,3-4,6-7,9-10,16H,2,5,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFAQYYXPKIBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)

![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2374589.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)

